![molecular formula C10H20N2O2 B1373174 tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate CAS No. 1117693-58-9](/img/structure/B1373174.png)
tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate
Overview
Description
Tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate is a chemical compound with the CAS Number: 1117693-58-9 . It has a molecular weight of 200.28 and is typically found in powder form . The IUPAC name for this compound is tert-butyl 2-amino-2-cyclopropylethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues
The compound is crucial as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution pattern in these intermediates, which is key to synthesizing analogues accurately (Ober, Marsch, Harms, & Carell, 2004).
Intermediate in Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of several biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for this compound has been developed, demonstrating its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Cyclizative Atmospheric CO2 Fixation
This tert-butyl carbamate plays a role in the cyclizative fixation of atmospheric CO2. The process involves unsaturated amines and leads to the efficient formation of cyclic carbamates bearing an iodomethyl group, highlighting its environmental applications (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Synthesis of Spirocyclopropanated Analogues of Insecticides
This carbamate derivative is used to synthesize spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. These derivatives are synthesized in a multi-step process, showing the versatility of this compound in developing novel insecticides (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Transformation of Amino Protecting Groups
The compound is used in the chemoselective transformation of amino protecting groups, demonstrating its utility in peptide and protein chemistry. This involves converting common amino protecting groups to novel species, which can react with various electrophiles (Sakaitani & Ohfune, 1990).
Stereoselective Synthesis of Factor Xa Inhibitors
The tert-butyl carbamate is employed in the efficient, stereoselective synthesis of 3, 4-diaminocyclohexane carboxamide stereoisomers, key intermediates in the synthesis of factor Xa inhibitors. This illustrates its importance in the development of therapeutic agents (Wang, Ma, Reddy, & Hu, 2017).
properties
IUPAC Name |
tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVMTGHIUOJVJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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